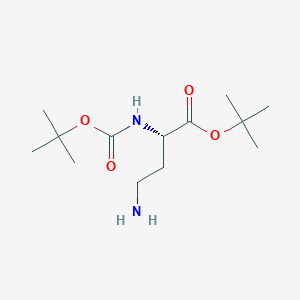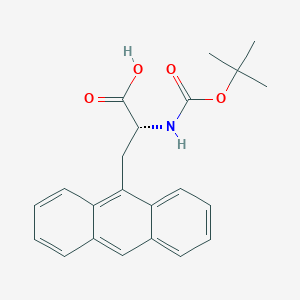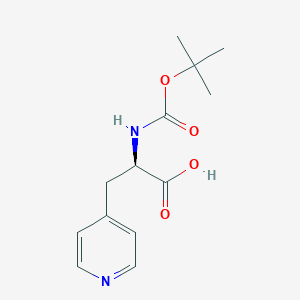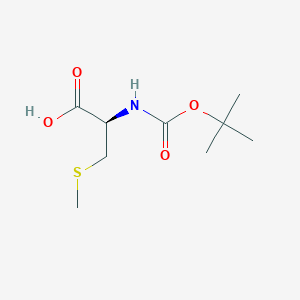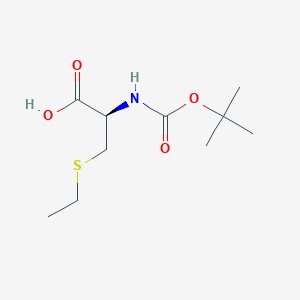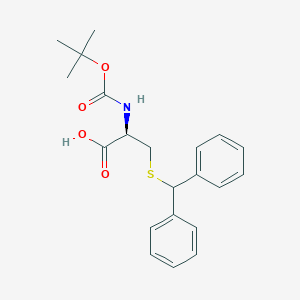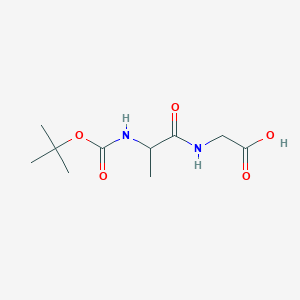
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
-(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid (also known as S-2-Boc-Aminopropionic acid or S-2-Boc-APA) is an amino acid derivative commonly used in laboratory experiments. It is a widely used reagent in peptide synthesis, as it is a carboxyl protecting group and a chiral building block. It has been used in numerous scientific research applications, including the synthesis of peptides and proteins, the study of enzyme mechanisms, and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
BOC-ALA-GLY-OH kann in der Peptidsynthese verwendet werden . Die BOC-Gruppe (tert-Butoxycarbonyl) ist eine gängige Schutzgruppe, die in der Peptidsynthese verwendet wird. Sie verhindert unerwünschte Nebenreaktionen während des Syntheseprozesses .
Herstellung von N-Propargylalanin
Diese Verbindung kann zur Herstellung von N-Propargylalanin verwendet werden, einem Schlüsselvorläufer zur Erzeugung von N-(3-Aryl)propylierten Alaninresten . Dies kann bei der Synthese verschiedener bioaktiver Verbindungen nützlich sein.
Auflösung von racemischen Gemischen
BOC-ALA-GLY-OH kann zur Auflösung von racemischen Gemischen von 3,3′-Bis(benzyloxy)-1,1′-Binaphthyl-2,2′-diol verwendet werden . Dieser Prozess ist wichtig für die Herstellung von enantiomerenreinen Verbindungen, die häufig in pharmazeutischen Anwendungen benötigt werden.
Synthese von Tripeptidanaloga
Es kann zur Synthese des Tripeptids H-Gly-Pro-Glu-OH, Analoga von neuroprotektiven Medikamenten, verwendet werden . Dies kann besonders nützlich bei der Entwicklung neuer Therapeutika sein.
Veresterungsreaktion
BOC-ALA-GLY-OH kann für die Veresterungsreaktion verwendet werden, um N-Boc-Aminosäureester für die Peptidchemie zu synthetisieren . Dieser Prozess ist grundlegend für die Herstellung verschiedener Peptide.
Supramolekularer helikaler Selbstaufbau
Die Verbindung kann beim supramolekularen helikalen Selbstaufbau kleiner Peptide verwendet werden . Dieser Prozess ist entscheidend für die Bildung verschiedener Mikro- bis Nanostrukturen, die mehrere Anwendungen in der Nanobiotechnologie haben
Wirkmechanismus
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be various depending on the specific peptide sequence it’s incorporated into.
Mode of Action
BOC-ALA-GLY-OH is a dipeptide that plays a crucial role in peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during peptide synthesis . This protection allows for selective reactions to occur at the carboxyl end of the amino acid, enabling the formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The specific biochemical pathways affected by BOC-ALA-GLY-OH would depend on the final peptide that it’s a part of. It’s known that boc-ala-gly-oh is used in the synthesis of various peptides, which can then interact with numerous biochemical pathways .
Pharmacokinetics
Peptides generally have predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols .
Result of Action
The molecular and cellular effects of BOC-ALA-GLY-OH’s action would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it contributes to the overall function of the final peptide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BOC-ALA-GLY-OH. For instance, the use of water as a solvent in peptide synthesis is being explored as a more environmentally friendly alternative to organic solvents . This approach could potentially influence the efficacy and stability of BOC-ALA-GLY-OH in peptide synthesis.
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVVLQMNSPMKN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28782-78-7 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28782-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







